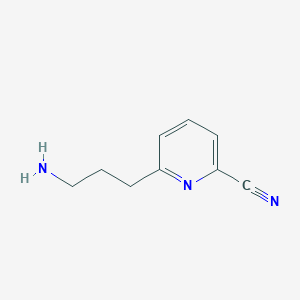
6-(3-Aminopropyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Aminopropyl)picolinonitrile is an organic compound with the molecular formula C9H11N3 It is a derivative of picolinonitrile, featuring an aminopropyl group attached to the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-(3-Aminopropyl)picolinonitrile involves the reaction of 6-bromopicolinonitrile with 3-aminopropylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
6-(3-Aminopropyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide or ethanol.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
6-(3-Aminopropyl)picolinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-Aminopropyl)picolinonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, modifying the compound’s properties and interactions.
類似化合物との比較
Similar Compounds
2-Pyridinecarbonitrile:
3-Pyridinecarbonitrile: Another derivative of picolinonitrile with different substitution patterns.
4-Pyridinecarbonitrile: Similar to 2-pyridinecarbonitrile but with the nitrile group at the fourth position.
Uniqueness
6-(3-Aminopropyl)picolinonitrile is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it valuable for research and industrial applications.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
6-(3-aminopropyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c10-6-2-5-8-3-1-4-9(7-11)12-8/h1,3-4H,2,5-6,10H2 |
InChIキー |
JIFWGZYCPDTZBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C#N)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


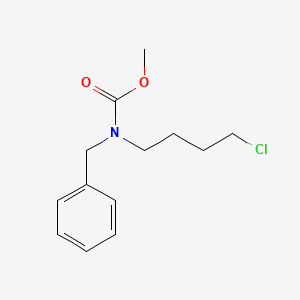
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
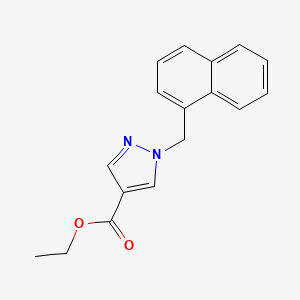

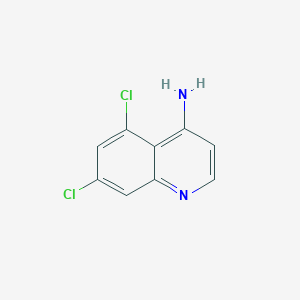


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
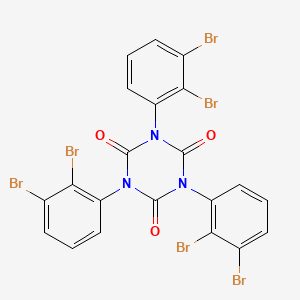
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
